
P-hUra-Ribf.Na+
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-hUra-Ribf.Na+ is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a sodium salt derivative of a riboflavin analog, which plays a crucial role in numerous biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-hUra-Ribf.Na+ typically involves the modification of riboflavin through a series of chemical reactions. The process begins with the extraction of riboflavin from natural sources or its synthesis through biotechnological methods . The riboflavin is then subjected to a series of chemical modifications, including the introduction of a uracil moiety and the subsequent formation of the sodium salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-hUra-Ribf.Na+ follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for the extraction, modification, and purification of the compound. The use of bioreactors and advanced separation techniques ensures the consistent production of high-quality P-hUra-Ribf.Na+.
化学反应分析
Types of Reactions: P-hUra-Ribf.Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving P-hUra-Ribf.Na+ include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pH levels, and catalysts .
Major Products Formed: The major products formed from the reactions of P-hUra-Ribf.Na+ depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
科学研究应用
P-hUra-Ribf.Na+ has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, P-hUra-RibfNa+ is used as a precursor for the synthesis of more complex molecules
Biology: In biology, P-hUra-Ribf.Na+ is studied for its role in cellular processes. Its riboflavin analog properties make it a crucial component in enzymatic reactions, particularly those involving flavoproteins.
Medicine: In medicine, P-hUra-Ribf.Na+ is explored for its potential therapeutic applications. Its ability to participate in redox reactions makes it a candidate for antioxidant therapies and other medical treatments.
Industry: In the industrial sector, P-hUra-Ribf.Na+ is used in the production of various biochemical products. Its stability and reactivity make it suitable for use in manufacturing processes, particularly those involving the synthesis of pharmaceuticals and other high-value chemicals .
作用机制
The mechanism of action of P-hUra-Ribf.Na+ involves its interaction with specific molecular targets and pathways. As a riboflavin analog, it participates in redox reactions, acting as a cofactor for various enzymes.
相似化合物的比较
P-hUra-Ribf.Na+ can be compared with other riboflavin analogs and sodium salt derivatives. Similar compounds include riboflavin-5’-phosphate sodium salt and flavin mononucleotide sodium salt. While these compounds share some structural similarities, P-hUra-Ribf.Na+ is unique in its specific modifications, which enhance its reactivity and stability .
List of Similar Compounds:- Riboflavin-5’-phosphate sodium salt
- Flavin mononucleotide sodium salt
- Riboflavin tetrabutyrate
- Lumiflavin sodium salt
Conclusion
P-hUra-RibfNa+ is a compound with significant potential in various scientific fields Its unique properties and versatility make it a valuable tool for research and industrial applications
属性
分子式 |
C9H14N2NaO9P |
|---|---|
分子量 |
348.18 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
HIBMKYHHTXWJIG-IAIGYFSYSA-M |
手性 SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |
规范 SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
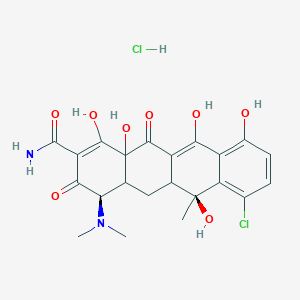
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

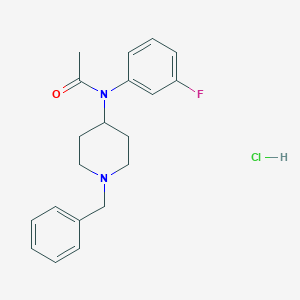
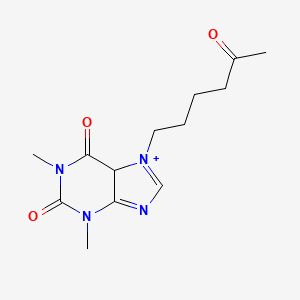
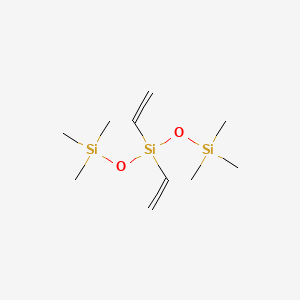
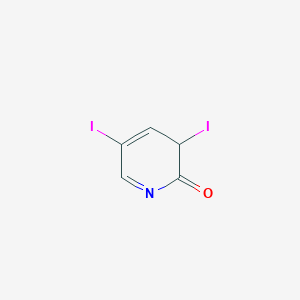
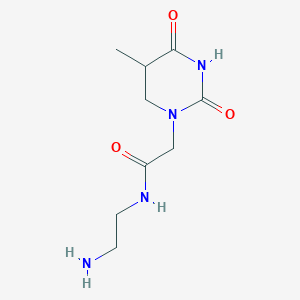
![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
![1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)

